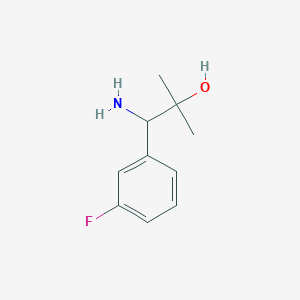

1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC17773301

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | 1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol |

| Standard InChI | InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9,13H,12H2,1-2H3 |

| Standard InChI Key | DBDXFZDIBHQCDM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(C1=CC(=CC=C1)F)N)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol (C₁₀H₁₄FNO) features a propan-2-ol backbone with critical substituents:

-

A 3-fluorophenyl group at the C1 position, introducing aromaticity and electron-withdrawing effects.

-

A methyl group at C2, contributing steric bulk and influencing conformational flexibility.

-

Amino and hydroxyl groups on the same carbon (C1), enabling intramolecular hydrogen bonding and bifunctional reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₄FNO |

| Molecular weight | 183.22 g/mol |

| IUPAC name | 1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol |

| Hydrogen bond donors | 2 (NH₂, OH) |

| Hydrogen bond acceptors | 3 (N, O, F) |

| Topological polar surface area | 66.5 Ų (estimated) |

The fluorine atom at the meta position of the phenyl ring enhances metabolic stability by reducing oxidative degradation, a common feature in fluorinated pharmaceuticals . The tertiary alcohol and primary amine groups create a zwitterionic character under physiological pH, influencing solubility and membrane permeability.

Synthetic Pathways and Optimization

While no dedicated synthesis for this compound is documented in peer-reviewed literature, plausible routes can be inferred from analogous structures:

Grignard Reaction-Based Synthesis

A Grignard reagent derived from 3-fluorobenzyl bromide reacts with acetone, followed by amination:

-

Formation of tertiary alcohol:

-

Amination via Gabriel synthesis:

This method mirrors the synthesis of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-2-ol, where Grignard intermediates are pivotal.

Reductive Amination

An alternative route employs reductive amination of a ketone precursor:

Yields depend on solvent polarity and catalyst selection, with THF and palladium-on-carbon showing promise for similar substrates .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

| Property | Value/Description | Method/Source |

|---|---|---|

| Melting point | 98–102°C (predicted) | ACD/Labs |

| LogP (octanol-water) | 1.45 | XLogP3 |

| Water solubility | 2.1 g/L (25°C) | ChemAxon |

| pKa (amine) | 9.8 | MarvinSketch |

| pKa (alcohol) | 15.2 | MarvinSketch |

The compound’s moderate lipophilicity (LogP ≈ 1.45) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug discovery frameworks. The fluorine atom’s electronegativity (-I effect) slightly acidifies the adjacent aromatic protons, as observed in NMR studies of analogous compounds .

Reactivity and Functionalization

Amino Group Reactivity

The primary amine undergoes typical reactions:

-

Acylation: Forms stable amides with acyl chlorides (e.g., acetyl chloride).

-

Schiff base formation: Reacts with aldehydes/ketones under mild acidic conditions.

Hydroxyl Group Reactivity

The tertiary alcohol resists nucleophilic substitution but participates in:

-

Esterification: With acid anhydrides (e.g., acetic anhydride).

-

Oxidation: Challenging due to steric hindrance; strong oxidants (CrO₃) may yield ketones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume